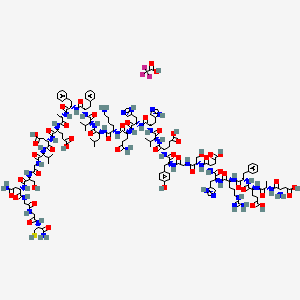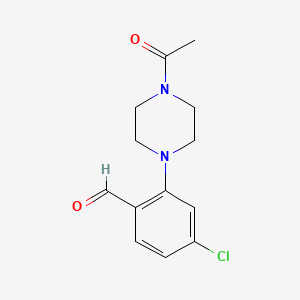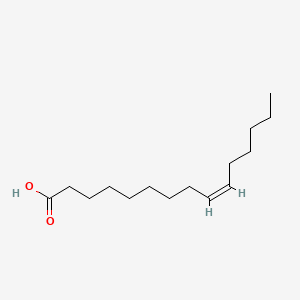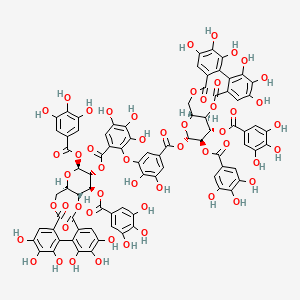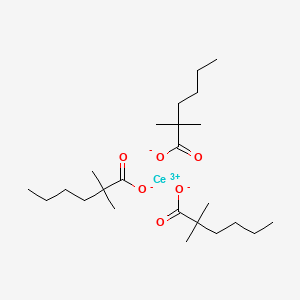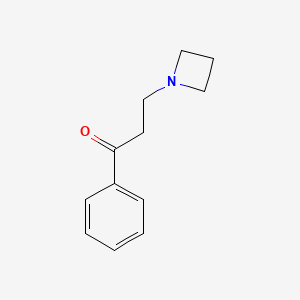
3-(Azetidin-1-yl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azetidin-1-yl)-1-phenylpropan-1-one is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)-1-phenylpropan-1-one typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids and boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
3-(Azetidin-1-yl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Azetidinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidines depending on the nucleophile used.
科学的研究の応用
3-(Azetidin-1-yl)-1-phenylpropan-1-one has several applications in scientific research:
作用機序
The mechanism of action of 3-(Azetidin-1-yl)-1-phenylpropan-1-one is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The azetidine ring can interact with various molecular targets, potentially affecting biological pathways.
類似化合物との比較
Similar Compounds
2-Azetidinone: Known for its presence in β-lactam antibiotics like penicillins and cephalosporins.
3-(Azetidin-1-yl)propan-1-amine: Used in the synthesis of pharmacologically active molecules.
Uniqueness
3-(Azetidin-1-yl)-1-phenylpropan-1-one is unique due to its specific structure, which combines an azetidine ring with a phenylpropanone moiety. This combination imparts distinct chemical properties and potential biological activities.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
3-(azetidin-1-yl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H15NO/c14-12(7-10-13-8-4-9-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChIキー |
MLZRHWOQEODMFK-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)CCC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


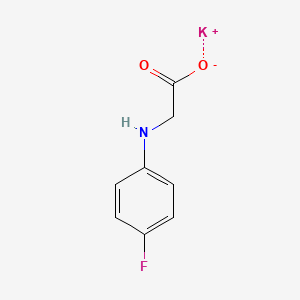
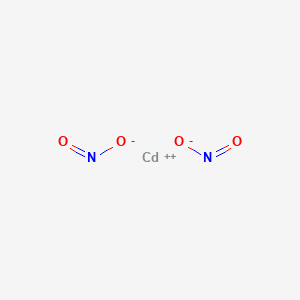
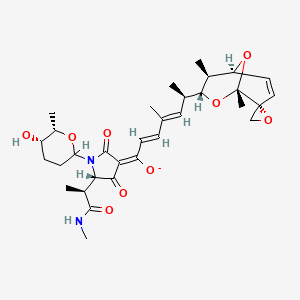
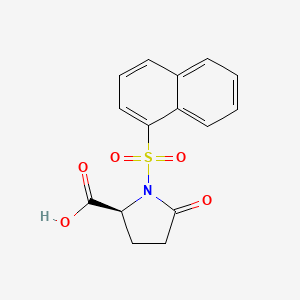
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
